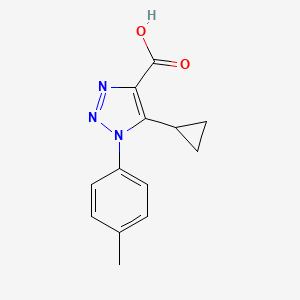

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

5-Cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1017399-13-1; molecular formula: C₁₃H₁₃N₃O₂) is a triazole-based carboxylic acid derivative featuring a cyclopropyl substituent at position 5 of the triazole ring and a 4-methylphenyl group at position 1 (Fig. 1). This compound is synthesized via the Dimroth reaction, where 4-methylphenyl azide reacts with β-ketoesters under basic conditions, followed by hydrolysis to yield the carboxylic acid . Its crystal structure (space group P2₁/n) reveals a dihedral angle of 39.1° between the triazole and 4-methylphenyl rings, influenced by the cyclopropyl group’s steric and electronic effects .

属性

IUPAC Name |

5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-2-6-10(7-3-8)16-12(9-4-5-9)11(13(17)18)14-15-16/h2-3,6-7,9H,4-5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCQWSZPGGUHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Azide-Alkyne Cycloaddition

One of the most common methods for synthesizing triazoles is through azide-alkyne cycloaddition, also known as "click chemistry." This method is characterized by its high efficiency and selectivity.

- Reaction Scheme : The reaction typically involves:

- An azide compound (e.g., 4-methylphenyl azide)

- A terminal alkyne (e.g., cyclopropyl acetylene)

The reaction proceeds under mild conditions to yield the desired triazole product.

Dimroth Reaction

Another effective method involves the Dimroth reaction, where an organic azide reacts with a β-ketoester to form a triazole derivative.

- Procedure :

- Combine 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate.

- Heat the mixture to facilitate the formation of the triazole ring.

This method can be followed by amidation to introduce additional substituents on the triazole ring.

Amidation Reactions

Following the formation of the triazole ring, amidation can be employed to introduce various amine groups.

- Example :

- Reacting the synthesized triazole with an amine (e.g., 4-chloroaniline) in the presence of coupling agents like 1,1'-carbonyldiimidazole (CDI) enhances functionalization.

To maximize yields and purity in these reactions, several parameters must be optimized:

Temperature : Generally maintained between room temperature and 100°C depending on the specific reaction.

Solvents : Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol for recrystallization.

Reaction Time : Varies from a few hours to overnight based on reactant concentrations and desired yield.

The structural integrity of synthesized compounds is confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into proton environments and confirms functional group presence.

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups such as carboxylic acids and amines.

X-ray Crystallography : Offers detailed structural information about molecular conformation and intermolecular interactions.

- Data Table: Summary of Preparation Methods

化学反应分析

Amidation Reactions

The carboxylic acid group undergoes amidation to form carboxamide derivatives, which are pharmacologically relevant. For example, coupling with 2-hydroxyethylamine using EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in DMF produces 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , a compound studied for its anticancer activity .

Table 2: Amidation Derivatives and Applications

Salt Formation and Solubility Modulation

Reaction with sodium hydroxide (NaOH) in methanol converts the carboxylic acid into its sodium salt, significantly enhancing water solubility. The sodium salt exhibits improved photophysical properties, including a quantum yield (QY) of up to 0.46 in aqueous solutions .

Key Data for Sodium Salt Formation

- pKa Values : 8.5 ± 0.1 (acidic form) .

- Solubility : >10 mg/mL in water (vs. <1 mg/mL for the free acid) .

- Optical Properties : Excitation-dependent emission with solvatochromic shifts in polar solvents .

Acid-Base and Aggregation Behavior

In non-polar solvents (e.g., 1,4-dioxane), the compound forms stable nanoaggregates via intermolecular hydrogen bonding (N–H⋯O and O–H⋯N interactions). These aggregates dissociate in polar protic solvents (e.g., methanol or water), forming monomeric anions that exhibit enhanced fluorescence .

Table 3: Solvent-Dependent Properties

| Solvent | Aggregation State | Fluorescence QY | Key Interactions |

|---|---|---|---|

| 1,4-Dioxane | Nanoaggregates | 0.12 | H-bonding, π-π stacking |

| Methanol | Partly dissociated | 0.28 | Solvent H-bond disruption |

| Water (pH 7.4) | Monomeric anions | 0.46 | Ionic dissociation |

Functionalization of the Cyclopropyl Group

While direct reactions of the cyclopropyl ring are less explored, its conformational rigidity influences the compound’s electronic properties. Quantum-chemical calculations indicate that the cyclopropyl group adopts a perpendicular orientation relative to the triazole ring, modulating charge transfer dynamics in excited states .

Comparative Reactivity with Analogues

The 4-methylphenyl substituent enhances steric hindrance, reducing reactivity at the triazole N3 position compared to unsubstituted analogues. This contrasts with derivatives bearing electron-withdrawing groups (e.g., nitro or chloro), which exhibit higher electrophilicity at the triazole core .

科学研究应用

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Variations and Substituent Effects

The compound belongs to a broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxylic acids. Key analogs and their structural differences are summarized below:

Key Observations :

- Substituent Position 1 : The 4-methylphenyl group in the title compound provides moderate steric bulk compared to electron-withdrawing groups (e.g., 4-chlorophenyl) or heteroaromatic substituents (e.g., thiazol-2-yl), which alter electronic properties and intermolecular interactions .

- Substituent Position 5 : The cyclopropyl group enhances conformational rigidity, as seen in its smaller dihedral angle (39.1°) compared to bulkier substituents like 2-phenylhydrazineylidene (73.3°) .

- Functional Group at Position 4 : Carboxamide derivatives exhibit hydrogen-bonding capabilities (e.g., N–H⋯N interactions), influencing crystal packing and solubility .

Crystallographic and Conformational Analysis

Crystallographic data highlight the impact of substituents on molecular geometry:

Notable Findings:

Insights :

生物活性

5-Cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of CPTCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C13H13N3O2

- Molecular Weight: 243.26 g/mol

- CAS Number: 1017399-13-1

Pharmacological Profile

CPTCA exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

CPTCA has shown promising antimicrobial properties against various pathogens. The triazole moiety is known for its ability to inhibit fungal and bacterial growth. Studies indicate that compounds with a triazole scaffold can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 4 μg/mL |

Research indicates that CPTCA and its derivatives may outperform traditional antibiotics in certain cases, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anticancer Activity

The anticancer potential of CPTCA has been explored in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For instance, CPTCA has shown effectiveness against various cancer cell lines, including breast cancer and leukemia.

- Mechanism of Action: CPTCA may exert its anticancer effects by disrupting cellular signaling pathways involved in cell proliferation and survival. The triazole ring facilitates interactions with key enzymes and receptors involved in cancer progression .

3. Anti-inflammatory Effects

CPTCA has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests potential applications in treating inflammatory diseases such as arthritis .

The biological activity of CPTCA can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with various enzymes, leading to inhibition of critical pathways in pathogens and cancer cells.

- Molecular Interactions: The presence of the triazole ring allows for hydrogen bonding and π-π stacking interactions with biological macromolecules, enhancing its efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of CPTCA derivatives:

- Synthesis of Triazole Derivatives: Researchers synthesized various derivatives of CPTCA to enhance its biological activity. Modifications at different positions on the triazole ring were found to significantly affect antimicrobial potency .

- In Vivo Studies: Animal models have demonstrated the efficacy of CPTCA in reducing tumor size and inhibiting metastasis in cancer models. These studies highlight the compound's potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodology : A common approach involves cyclocondensation reactions followed by functionalization. For structurally analogous triazole-carboxylic acids, intermediates like esters (e.g., ethyl 5-cyclopropyl-1H-triazole-4-carboxylate) are hydrolyzed under basic conditions to yield the carboxylic acid . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to construct the triazole core, with subsequent cyclopropane ring introduction via alkylation or cross-coupling reactions .

- Key Considerations : Monitor reaction progress using LC-MS to ensure complete conversion . Purification via preparative HPLC or recrystallization is critical to isolate high-purity products (>95% purity) .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Bruker or Rigaku diffractometers. For refinement, SHELXL (integrated into OLEX2) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinning .

- Validation : Use WinGX or PLATON to validate geometry (e.g., bond lengths, angles) and check for disorders. R-factors below 0.05 indicate high-quality refinement .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Antiproliferative activity is typically assessed using the NCI-60 human tumor cell line screen. For example, analogous triazole-carboxylic acids showed moderate activity against lung cancer (NCI-H522) and melanoma (LOX IMVI) cell lines, with growth inhibition (GP) values calculated as:

GP > 60% indicates significant activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodology :

- Catalyst Screening : Test palladium/copper catalysts for cyclopropane ring formation to improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis dialysis to remove trace impurities .

- Scale-Up Challenges : Address solubility issues via pH adjustment (e.g., sodium salt formation at pH 8–9) .

Q. How to resolve contradictions between NMR and X-ray data for this compound?

- Case Study : For structurally similar compounds, discrepancies in proton chemical shifts (e.g., cyclopropyl protons) may arise from dynamic effects in solution. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model NMR spectra and compare with experimental data .

- Validation : Cross-check crystallographic data with solid-state NMR to confirm static vs. dynamic disorder in the crystal lattice .

Q. What strategies improve the bioactivity of this compound against drug-resistant cancer cell lines?

- Structural Modifications :

- Replace the carboxylic acid with amides or esters to enhance cell permeability. For example, amide derivatives of triazole-carboxylic acids showed 2–3× higher activity against c-Met kinase .

- Introduce electron-withdrawing substituents (e.g., -CF₃) to stabilize zwitterionic forms, improving target binding .

- Combination Therapy : Screen for synergistic effects with FDA-approved kinase inhibitors (e.g., crizotinib) using Chou-Talalay analysis .

Q. How to address poor solubility and bioavailability in preclinical studies?

- Formulation Strategies :

- Prodrug Design : Synthesize methyl or ethyl esters, which hydrolyze in vivo to release the active acid .

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong circulation half-life .

Q. What computational tools are recommended for target identification and binding mode analysis?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like c-Met kinase. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .

- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to identify critical functional groups (e.g., triazole core, cyclopropane) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。